molecular formula C12H14ClFN2S B13587881 2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride

2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride

Cat. No.: B13587881
M. Wt: 272.77 g/mol
InChI Key: UWJWHEKRXYTWIO-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group at the 2-position and a propan-2-amine group at the 4-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles like halogens or alkyl groups. Major products formed from these reactions include oxides, nitroso derivatives, amines, and alcohols .

Scientific Research Applications

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is explored for its potential use in the treatment of bacterial, fungal, and inflammatory diseases due to its diverse biological activities.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine hydrochloride can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C12H14ClFN2S

Molecular Weight

272.77 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-amine;hydrochloride

InChI

InChI=1S/C12H13FN2S.ClH/c1-12(2,14)10-7-16-11(15-10)8-3-5-9(13)6-4-8;/h3-7H,14H2,1-2H3;1H

InChI Key

UWJWHEKRXYTWIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)N.Cl

Origin of Product

United States

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